molecular formula C15H12F3N5OS2 B388408 2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339156-77-3

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B388408
CAS No.: 339156-77-3
M. Wt: 399.4g/mol
InChI Key: CTWFYCGKNTWPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H12F3N5OS2 and its molecular weight is 399.4g/mol. The purity is usually 95%.
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Properties

CAS No.

339156-77-3

Molecular Formula

C15H12F3N5OS2

Molecular Weight

399.4g/mol

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3N5OS2/c1-25-12-10(6-19)13(23-14(20)22-12)26-7-11(24)21-9-4-2-3-8(5-9)15(16,17)18/h2-5H,7H2,1H3,(H,21,24)(H2,20,22,23)

InChI Key

CTWFYCGKNTWPNP-UHFFFAOYSA-N

SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask were added 2-Amino-4-mercapto-6-methylsulfanyl-pyrimidine-5-carbonitrile (3, 153 mg, 0.77 mmol, 1.0 eq.), 2-Chloro-N-(3-trifluoromethyl-phenyl)-acetamide (4, 184 mg, 0.77 mmol), potassium carbonate (106 mg, 0.77 mmol) and acetone (10 mL). The reaction mixture was heated to reflux for 10 min. After removal of potassium carbonate by filtration, the reaction mixture was concentrated to solid. Recrystallization with ether-ethyl acetate gave white solid (240 mg, 80%). LC-MS: (ES+) m/z 400.0 (M+1). 1H-NMR, Varian 400 MHz (DMSO-d6) δ 10.50 (s, 1H), 8.04(s, 1H), 7.73 (d, 1H), 7.54 (t, 1H), 7.39 (d, 1H), 4.07 (s, 2H), 2.44 (s, 3H) ppm.
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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